

# Methyl (2R)-2-Bromobutanoate: Technical Specifications & Synthesis Guide

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## Compound of Interest

Compound Name: *methyl (2R)-2-bromobutanoate*

CAS No.: 114438-75-4; 3196-15-4

Cat. No.: B2475506

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## Abstract

**Methyl (2R)-2-bromobutanoate** (CAS: 114438-75-4) is the methyl ester of (2R)-2-bromobutanoic acid.[1] As a chiral alkylating agent, it is valued in drug development for its ability to introduce a specific stereocenter into target molecules via nucleophilic substitution. This guide details its physicochemical properties, a validated synthesis route preserving stereochemistry, and its application in asymmetric synthesis.

## Physicochemical Profile

The following data characterizes the (2R)-enantiomer. While physical constants like boiling point and density are identical to the racemate, the optical rotation is the distinguishing identifier.

Property	Specification
IUPAC Name	Methyl (2R)-2-bromobutanoate
Common Name	Methyl (R)-2-bromobutyrate
CAS Number	114438-75-4 (R-isomer); 3196-15-4 (Racemate)
Molecular Formula	C <sub>5</sub> H <sub>9</sub> BrO <sub>2</sub>
Molecular Weight	181.03 g/mol
Physical State	Colorless to pale yellow liquid
Boiling Point	137–138 °C (at 760 mmHg); 50–52 °C (at 15 mmHg)
Density	1.573 g/mL (at 25 °C)
Refractive Index ( )	1.452
Flash Point	68 °C (Closed Cup)
Solubility	Soluble in methanol, ethanol, ether; immiscible with water
Stereochemistry	(R)-Configuration; Dextrorotatory (+) or Levorotatory (-) depending on solvent*

> Note on Optical Rotation: The specific rotation

is solvent-dependent. The parent acid, (R)-2-bromobutanoic acid, is typically levorotatory (in neat liquid), while its esters may exhibit varying signs. Verification via chiral HPLC or polarimetry against a standard is recommended.

## Synthesis & Manufacturing

The synthesis of enantiopure **methyl (2R)-2-bromobutanoate** requires a method that preserves the chiral center. The most robust laboratory and industrial route involves the diazotization of (R)-2-aminobutyric acid (D-2-aminobutyric acid).

## Mechanism: Double Inversion (Net Retention)

Contrary to typical

reactions that cause inversion, the conversion of

-amino acids to

-halo acids proceeds with retention of configuration.

- Diazotization: The amino group is converted to a diazonium salt.<sup>[2]</sup>
- Intramolecular Attack: The carboxylate oxygen attacks the  
-carbon, displacing nitrogen and forming a transient three-membered  
-lactone intermediate (First Inversion).
- Ring Opening: Bromide ion attacks the  
-lactone at the  
-carbon, opening the ring (Second Inversion).
- Net Result: Two inversions yield a product with the same absolute configuration as the starting material.

## Experimental Protocol

Reagents:

- (R)-2-Aminobutyric acid (1.0 equiv)
- Sodium Nitrite (  
, 1.2 equiv)
- Potassium Bromide (  
, 3.0 equiv)
- Sulfuric Acid (

, 2.5 M)

- Methanol (excess)
- Thionyl Chloride (

, 1.1 equiv)

#### Step 1: Bromination (Retention of Configuration)

- Dissolve (R)-2-aminobutyric acid and KBr in 2.5 M  
at 0 °C.
- Add an aqueous solution of  
dropwise, maintaining the temperature below 5 °C to prevent side reactions.
- Stir for 2 hours at 0 °C, then allow to warm to room temperature over 1 hour.
- Extract with diethyl ether (  
). Dry the organic layer over  
and concentrate to yield crude (R)-2-bromobutanoic acid.

#### Step 2: Esterification

- Dissolve the crude acid in anhydrous methanol at 0 °C.
- Add  
dropwise (exothermic).
- Reflux the mixture for 2–3 hours.
- Concentrate under reduced pressure.
- Purification: Distill under reduced pressure (vacuum distillation) to obtain pure **methyl (2R)-2-bromobutanoate**.

## Reaction Workflow Diagram

The following diagram illustrates the stereochemical pathway from the amino acid precursor to the final ester.



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Caption: Synthesis of **Methyl (2R)-2-bromobutanoate** via diazotization-bromination showing the double inversion mechanism that results in net retention of configuration.

## Applications in Drug Development

**Methyl (2R)-2-bromobutanoate** serves as a versatile "chiral pool" reagent. Its primary utility lies in its ability to transfer the chiral butyl group to nucleophiles.

- Amino Acid Synthesis: Reaction with sodium azide ( ) followed by reduction yields unnatural amino acids. Note that this reaction will cause inversion, converting the (R)-bromide to an (S)-amine derivative.
- Heterocycle Formation: Used in the synthesis of substituted piperazines and pyrrolidines, common scaffolds in ACE inhibitors (e.g., analogs of levetiracetam or delapril).
- Reformatsky Reagent: The bromide can form a zinc enolate (Reformatsky reagent) to attack ketones or aldehydes, creating new C-C bonds while influencing diastereoselectivity.

## Safety & Handling (MSDS Summary)

- Hazards: Corrosive (Causes severe skin burns and eye damage), Flammable Liquid (Category 4).
- Lachrymator: This compound is a potent lachrymator (tear gas agent). All handling must occur in a functioning fume hood.

- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7000150, **Methyl (2R)-2-bromobutanoate**. Retrieved from [[Link](#)]
- Zhang, M., et al. (2003). An efficient enantioselective synthesis of an indane acetic acid derivative. [3] *Tetrahedron: Asymmetry*, 14(22), 3447-3453. [3] (Demonstrates application in chiral synthesis).
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## Sources

- [1. methyl \(2R\)-2-bromobutanoate | C5H9BrO2 | CID 7000150 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. solutions.bocsci.com \[solutions.bocsci.com\]](#)
- [3. 2-溴丁酸甲酯 97% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
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